Cas no 1344343-51-6 (2-(oxan-3-yl)pyrrolidine)

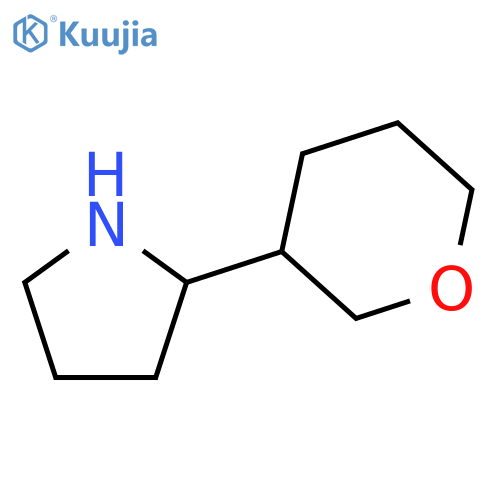

2-(oxan-3-yl)pyrrolidine structure

商品名:2-(oxan-3-yl)pyrrolidine

CAS番号:1344343-51-6

MF:C9H17NO

メガワット:155.237382650375

MDL:MFCD17274861

CID:5159271

PubChem ID:63010650

2-(oxan-3-yl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- Pyrrolidine, 2-(tetrahydro-2H-pyran-3-yl)-

- 2-(oxan-3-yl)pyrrolidine

-

- MDL: MFCD17274861

- インチ: 1S/C9H17NO/c1-4-9(10-5-1)8-3-2-6-11-7-8/h8-10H,1-7H2

- InChIKey: QQBAKGYUFQRXSE-UHFFFAOYSA-N

- ほほえんだ: N1CCCC1C1CCCOC1

計算された属性

- せいみつぶんしりょう: 155.131

- どういたいしつりょう: 155.131

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 127

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 21.3A^2

2-(oxan-3-yl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-215263-1.0g |

2-(oxan-3-yl)pyrrolidine |

1344343-51-6 | 1g |

$1172.0 | 2023-05-26 | ||

| Enamine | EN300-215263-2.5g |

2-(oxan-3-yl)pyrrolidine |

1344343-51-6 | 2.5g |

$2295.0 | 2023-09-16 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11074-250MG |

2-(oxan-3-yl)pyrrolidine |

1344343-51-6 | 95% | 250MG |

¥ 2,085.00 | 2023-03-30 | |

| Enamine | EN300-215263-1g |

2-(oxan-3-yl)pyrrolidine |

1344343-51-6 | 1g |

$1172.0 | 2023-09-16 | ||

| Enamine | EN300-215263-0.05g |

2-(oxan-3-yl)pyrrolidine |

1344343-51-6 | 0.05g |

$983.0 | 2023-09-16 | ||

| Enamine | EN300-215263-0.25g |

2-(oxan-3-yl)pyrrolidine |

1344343-51-6 | 0.25g |

$1078.0 | 2023-09-16 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01000946-1g |

2-(Oxan-3-yl)pyrrolidine |

1344343-51-6 | 95% | 1g |

¥5873.0 | 2023-04-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11074-1G |

2-(oxan-3-yl)pyrrolidine |

1344343-51-6 | 95% | 1g |

¥ 5,207.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11074-5G |

2-(oxan-3-yl)pyrrolidine |

1344343-51-6 | 95% | 5g |

¥ 15,622.00 | 2023-03-30 | |

| Enamine | EN300-215263-0.5g |

2-(oxan-3-yl)pyrrolidine |

1344343-51-6 | 0.5g |

$1124.0 | 2023-09-16 |

2-(oxan-3-yl)pyrrolidine 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

1344343-51-6 (2-(oxan-3-yl)pyrrolidine) 関連製品

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1344343-51-6)2-(oxan-3-yl)pyrrolidine

清らかである:99%

はかる:1g

価格 ($):770.0